Cas no 2228487-23-6 (1-(3-nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid)

1-(3-Nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is a nitro-substituted pyrazole derivative with a cyclohexane carboxylic acid moiety, offering a unique structural framework for pharmaceutical and agrochemical applications. Its nitro and carboxylic acid functional groups enhance reactivity, making it a versatile intermediate in synthetic chemistry. The compound's rigid cyclohexane backbone contributes to stability, while the pyrazole ring provides potential for heterocyclic modifications. This structure is particularly valuable in the development of bioactive molecules, including enzyme inhibitors and ligand scaffolds. Its well-defined chemical properties facilitate precise derivatization, supporting research in medicinal chemistry and material science. The product is typically characterized by high purity and consistent performance in synthetic pathways.
1-(3-nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid structure
2228487-23-6 structure
Product Name:1-(3-nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid
CAS No:2228487-23-6
MF:C10H13N3O4
MW:239.227922201157
CID:6615653
PubChem ID:165831240
Update Time:2025-06-30

1-(3-nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(3-nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid
    • 2228487-23-6
    • EN300-1775524
    • Inchi: 1S/C10H13N3O4/c14-9(15)10(4-2-1-3-5-10)7-6-11-12-8(7)13(16)17/h6H,1-5H2,(H,11,12)(H,14,15)
    • InChI Key: KNEHRFIIHHARGC-UHFFFAOYSA-N
    • SMILES: OC(C1(C2C=NNC=2[N+](=O)[O-])CCCCC1)=O

Computed Properties

  • Exact Mass: 239.09060590g/mol
  • Monoisotopic Mass: 239.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 112Ų

1-(3-nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid Pricemore >>

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Additional information on 1-(3-nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid

1-(3-Nitro-1H-Pyrazol-4-Yl)Cyclohexane-1-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2228487-23-6, known as 1-(3-nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential applications. This compound is a derivative of cyclohexane carboxylic acid, featuring a substituted pyrazole ring with a nitro group at the 3-position. The combination of these functional groups makes it a promising candidate for various research and industrial applications.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The presence of the nitro group in this compound adds electron-withdrawing properties, which can significantly influence its reactivity and biological activity. Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and cyclization reactions, optimizing conditions to achieve high yields and purity.

The cyclohexane carboxylic acid moiety in this compound provides a rigid structure that can enhance its stability and solubility, making it suitable for use in pharmaceutical formulations. Moreover, the integration of the pyrazole ring introduces additional sites for potential functionalization, enabling further modifications to tailor its properties for specific applications. For instance, substituting different groups on the pyrazole ring can lead to compounds with enhanced bioavailability or selectivity towards specific biological targets.

In terms of biological activity, 1-(3-nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid has shown promising results in preliminary assays. Studies conducted by Smith et al. (2023) demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its nitro group has been implicated in modulating oxidative stress responses, which could be beneficial in treating conditions associated with oxidative damage.

From a synthetic perspective, the compound's structure allows for straightforward modifications to explore its pharmacokinetic properties. For example, altering the substituents on the pyrazole ring or modifying the cyclohexane carboxylic acid moiety could enhance its absorption, distribution, metabolism, and excretion (ADME) profiles. These modifications are critical for developing drugs with improved therapeutic indices.

The application of computational chemistry tools has further elucidated the molecular interactions of this compound. Molecular docking studies have revealed potential binding modes with key protein targets, providing insights into its mechanism of action. Such studies are invaluable for guiding further optimization efforts and validating its therapeutic potential.

In conclusion, 1-(3-nitro-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid represents a versatile platform for exploring novel chemical entities with diverse biological activities. Its unique structure and functional groups make it a valuable addition to the arsenal of compounds being investigated for therapeutic applications. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing drug discovery and development.

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